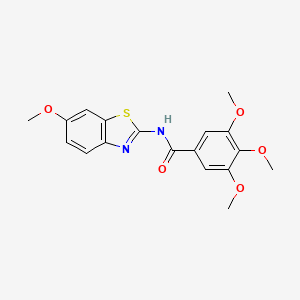![molecular formula C18H13N5O5 B3455114 N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide](/img/structure/B3455114.png)
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide
Overview
Description
N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide: is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide typically involves multiple steps, starting with the preparation of the benzotriazole core One common method involves the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the benzotriazole intermediate
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its benzotriazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry: In industry, this compound can be used as a UV stabilizer in polymers and coatings. Its ability to absorb UV radiation helps protect materials from degradation, extending their lifespan and maintaining their properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, inhibiting metal-catalyzed oxidative processes. The nitro group can participate in redox reactions, potentially generating reactive oxygen species that can affect cellular processes. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide
- N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide
Comparison: Compared to similar compounds, N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide is unique due to the presence of the nitro-furamide moiety. This functional group imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various redox reactions, while the furamide moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s versatility in different applications.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)benzotriazol-5-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O5/c1-27-13-5-3-12(4-6-13)22-20-14-7-2-11(10-15(14)21-22)19-18(24)16-8-9-17(28-16)23(25)26/h2-10H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMANULSFQEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4,5-trimethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3455054.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B3455056.png)

![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3455076.png)
![5,5'-oxybis[2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3455081.png)

![5-nitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B3455092.png)
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B3455096.png)
![N~2~-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-5-NITRO-2-FURAMIDE](/img/structure/B3455112.png)
![2-(3,4-dimethylphenyl)-4-({[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3455127.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3455132.png)
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B3455140.png)
